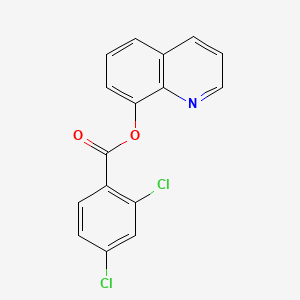

Quinolin-8-yl 2,4-dichlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

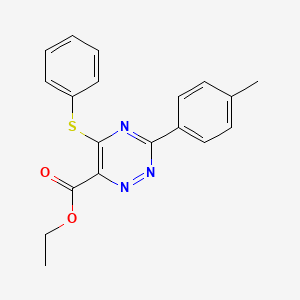

Quinolin-8-yl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C16H9Cl2NO2 . It is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One efficient synthesis method involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes . This protocol is noted for its short reaction time, operational simplicity, and clean reaction profile .Molecular Structure Analysis

The structure of this compound has been characterized through a combination of analytical techniques, including NMR, IR, UV-Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Quinolin-8-yl 2,4-dichlorobenzoate, as a part of the quinoline derivatives, has been extensively studied for its synthesis and chemical properties. For example, Ismail and Abass (2001) explored the regioselective nucleophilic substitution reactions of 1,3-Dichlorobenzo[f]quinoline, a compound similar in structure to this compound, showing the possibilities of synthesizing various derivatives through different chemical reactions (Ismail & Abass, 2001).

Potential Biological Activities

- Quinoline derivatives have been shown to possess a range of biological activities. For instance, Eswaran et al. (2009) synthesized a new class of quinoline derivatives that demonstrated significant antimicrobial activity, highlighting the potential of this compound in similar applications (Eswaran, Adhikari, & Shetty, 2009).

- Additionally, compounds related to this compound, such as quinolin-8-ol derivatives, have shown promise in antimicrobial and antimalarial potential, as demonstrated in a study by Kumar et al. (2022) (Kumar et al., 2022).

Applications in Corrosion Inhibition

- Quinoline derivatives have also found use in corrosion inhibition. For example, Saliyan and Adhikari (2008) investigated the effectiveness of quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, a related compound, as a corrosion inhibitor for mild steel, suggesting potential applications for this compound in similar areas (Saliyan & Adhikari, 2008).

Sensor Development

- Quinoline-based compounds have been used in the development of sensors. Zhou et al. (2012) created a fluorescent sensor based on a quinoline platform, capable of distinguishing cadmium from zinc ions, illustrating the potential for this compound in sensor technology (Zhou et al., 2012).

Plant Growth and Agricultural Applications

- The derivatives of quinoline, including those structurally similar to this compound, have shown potential in agricultural applications, such as in stimulating plant growth and as fungicides. A study by Zavhorodnii et al. (2022) on derivatives of quinoline in plant growth stimulation underlines this potential use (Zavhorodnii et al., 2022).

Propiedades

IUPAC Name |

quinolin-8-yl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHMFUCMMWUVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)

![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)

![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)

![N-[1-(3-Bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-cyanopyridine-3-sulfonamide](/img/structure/B2528335.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)

![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)